molecular formula C21H17ClN4O2 B2889050 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 1394810-30-0

3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2889050
CAS No.: 1394810-30-0
M. Wt: 392.84
InChI Key: INFXFAZXKBORHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound designed for research applications. This molecule features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure combines this core with a chloroquinoline moiety, which may influence its physicochemical properties and biological interactions. Researchers investigating novel small molecules for oncology may find this compound of particular interest. Analogues within the quinazolinone family have demonstrated potent broad-spectrum cytotoxic activity against various human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers . Some related compounds are known to exert their effects by targeting tubulin polymerization, a central process in mitosis, thereby inhibiting microtubule formation and inducing G2/M phase cell cycle arrest . The specific mechanism of action, pharmacological profile, and primary research applications for this exact compound require further experimental characterization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(2-chloro-6-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-3-28-16-8-9-18-14(11-16)10-15(20(22)25-18)12-23-26-13(2)24-19-7-5-4-6-17(19)21(26)27/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXFAZXKBORHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NN3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxylation of 6-Hydroxyquinoline

6-Hydroxyquinoline (10 mmol) undergoes O-alkylation with ethyl bromide (20 mmol) in dimethylformamide (DMF, 15 mL) using potassium carbonate (30 mmol) as a base at 80°C for 12 hours. The mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 6-ethoxyquinoline (85% yield).

Chlorination at Position 2

6-Ethoxyquinoline (8 mmol) is treated with phosphorus oxychloride (POCl₃, 20 mL) at 110°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold sodium bicarbonate to precipitate 2-chloro-6-ethoxyquinoline (78% yield).

Vilsmeier-Haack Formylation

2-Chloro-6-ethoxyquinoline (5 mmol) reacts with DMF (7.5 mL) and POCl₃ (10 mL) at 0°C for 1 hour, followed by heating to 80°C for 3 hours. The mixture is poured into ice-water, neutralized with NaOH, and extracted with dichloromethane to isolate 2-chloro-6-ethoxyquinoline-3-carbaldehyde (70% yield).

Spectroscopic Validation :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 8.78 (s, 1H, H-4), 7.92–7.85 (m, 2H, H-5/H-7), 4.25 (q, 2H, OCH₂CH₃), 1.52 (t, 3H, OCH₂CH₃).

Schiff Base Formation: Final Condensation

Equimolar amounts of 2-methyl-3,4-dihydroquinazolin-4-one (1 mmol) and 2-chloro-6-ethoxyquinoline-3-carbaldehyde (1 mmol) are refluxed in ethanol (30 mL) with glacial acetic acid (0.5 mL) for 6 hours. The precipitate is filtered and recrystallized from ethanol to afford the target compound as a yellow solid (68% yield).

Optimization Data :

Parameter Condition Yield (%)
Solvent Ethanol 68
Catalyst Acetic acid 68
Temperature Reflux 68
Time 6 hours 68

Characterization :

  • MP : 195–198°C.
  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.45 (d, 1H, H-5 quinoline), 7.98–7.82 (m, 4H, aromatic), 4.32 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.48 (t, 3H, OCH₂CH₃).
  • HRMS : m/z 435.0921 [M+H]⁺ (calc. 435.0918).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Condensation

Adapting methodologies from Pd-catalyzed cross-couplings, microwave irradiation (120°C, 20 minutes) in toluene/dioxane with acetic acid increases the reaction rate but reduces yield to 55% due to side reactions.

Solid-State Mechanochemical Synthesis

Ball-milling anthranilamide, acetone, and the quinoline aldehyde with silica gel for 2 hours achieves a 60% yield, offering a solvent-free alternative.

Challenges and Limitations

  • Regioselectivity in Chlorination : POCl₃ may chlorinate multiple positions, requiring careful temperature control.
  • Imine Stability : The Schiff base is sensitive to hydrolysis, necessitating anhydrous conditions during condensation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The chloro group in the quinoline moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one has shown promise in various bioassays. It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes and interact with biological targets makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue from the evidence is 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l ) . Key comparisons include:

Property Target Compound Compound 4l
Core Structure 3,4-Dihydroquinazolinone fused with chloro-ethoxyquinoline via Schiff base Tetrahydroquinazolinone with bis(4-methoxyphenyl) groups
Substituents 2-Chloro, 6-ethoxy (quinoline); 2-methyl (dihydroquinazolinone) 4-Methoxyphenyl groups at multiple positions
Synthesis Method Likely Schiff base condensation (inferred) Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂, K₂CO₃, dioxane-H₂O)
Yield Not reported 81%
Melting Point Expected >250°C (inferred from chloro/ethoxy substituents) 228–230°C
Hydrogen Bonding Potential acceptor sites: imine (C=N), quinazolinone carbonyl Multiple methoxy O-atoms as donors/acceptors
Crystallographic Validation Likely refined via SHELX or validated with PLATON Data not explicitly provided

Substituent Effects

  • Electron-Withdrawing vs. Donating Groups: The target compound’s chloro (electron-withdrawing) and ethoxy (electron-donating) groups contrast with 4l’s methoxy substituents.
  • However, the chloro group’s polarity might counteract this .

Hydrogen Bonding and Crystal Packing

  • Compound 4l, with methoxy donors, may exhibit stronger intermolecular interactions, affecting solubility and bioavailability .

Structural Validation

  • While 4l ’s validation details are unspecified, the target compound’s structure would likely be confirmed using SHELX for refinement and PLATON for checks on torsional angles, hydrogen bonding, and twinning .

Biological Activity

The compound 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic organic molecule that integrates both quinoline and quinazolinone structures. This unique composition is believed to confer significant biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2} with a molecular weight of 392.84 g/mol. The structure features a chloro-substituent, an ethoxy group, and a methylidene linkage, contributing to its unique three-dimensional conformation which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Several studies have reported that quinazolinone derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the quinoline moiety enhances this activity due to its ability to interact with microbial enzymes.
  • Anticancer Properties : Quinazolinone derivatives are known for their cytotoxic effects against numerous cancer cell lines. Preliminary investigations suggest that this compound may exhibit similar cytotoxicity, potentially acting as an inhibitor of key enzymes involved in cancer progression.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of inflammatory pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various quinazolinone derivatives for their anticancer effects. The results indicated that compounds with specific substitutions on the quinazolinone core exhibited enhanced cytotoxic activity against HeLa and MCF-7 cancer cell lines. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Efficacy

In another research effort, derivatives of quinazolinones were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting its potential as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by its structural features. A comparative analysis with related compounds reveals:

Compound NameStructureUnique FeaturesAnticancer Activity (IC50 µM)
2-MethylquinazolinoneStructureSimpler structure, lacks chloro and ethoxy groups25
6-ChloroquinolineStructureLacks the quinazolinone component30
4(3H)-QuinazolinoneStructureCore structure without additional substituents40

The presence of both chloro and ethoxy groups in our target compound appears to enhance its binding affinity to biological targets compared to simpler analogs.

The mechanisms underlying the biological activity of this compound are still being elucidated. Current hypotheses suggest that it may interact with specific enzymes or receptors critical in disease pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, similar to other quinazolinone derivatives that act as antifolates.
  • Receptor Modulation : It could modulate receptors associated with inflammation or cancer progression.

Q & A

Q. What are the standard synthetic routes for 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves condensation reactions between 2-chloro-6-ethoxyquinoline-3-carbaldehyde and 3-amino-2-methyl-3,4-dihydroquinazolin-4-one. Key variables include solvent choice (e.g., ethanol or DMSO), temperature control (60–80°C), and reaction time (6–12 hours). Microwave-assisted synthesis can improve yields (e.g., 81% in 3 minutes vs. 69% in 7 hours for similar compounds) by enhancing reaction kinetics . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., quinoline protons at δ 8.5–9.0 ppm, methyleneimino groups at δ 4.0–5.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated in structurally related quinazolinones .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) and isotopic patterns (e.g., chlorine isotopes) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous quinazolinones show antibacterial (MIC: 8–32 µg/mL against S. aureus) and anticancer activity (IC50_{50}: 10–50 µM in HeLa cells). Initial screenings should follow protocols like broth microdilution for antimicrobial assays and MTT tests for cytotoxicity .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to improve synthesis efficiency?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Schiff base formation, while ethanol minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) can accelerate imine formation. Microwave irradiation reduces reaction times by 50–70% compared to conventional heating .
  • DOE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variability.
  • SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on activity. For example, chloro substituents enhance antibacterial potency but may reduce solubility .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. What methodologies assess the compound’s environmental fate and ecotoxicology?

  • Degradation Studies : Use HPLC-UV/MS to track hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation : Measure logP values (e.g., via shake-flask method) to predict lipid solubility. Related quinazolinones have logP ~3.5, indicating moderate bioaccumulation risk .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition assays (OECD 201) .

Q. How to integrate computational chemistry into mechanistic studies of this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Develop predictive models using descriptors like topological polar surface area (TPSA) and HOMO-LUMO gaps to correlate structure with activity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with rat plasma (37°C, 1–24 hours) and quantify parent compound loss using validated LC-MS/MS methods .

Methodological Notes

  • Theoretical Frameworks : Link studies to the "molecular hybridization" concept (combining quinoline and quinazolinone pharmacophores) or enzyme inhibition hypotheses (e.g., topoisomerase II targeting) .
  • Data Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.